3-Chloro-2-iodobenzoic acid

Organic Synthesis Directed ortho-Metalation Halogenated Building Blocks

Researchers requiring a reliable ortho-iodinated building block with a secondary meta-chlorine handle often face limited regioisomeric purity. 3-Chloro-2-iodobenzoic acid solves this with a defined 2-iodo-3-chloro pattern that ensures predictable oxidative addition at iodine while the chlorine modulates electronics and enables post-coupling derivatization. - ≥98% purity minimizes side reactions in Pd-catalyzed cross-couplings. - Ortho-metalation via a stable dianion allows clean electrophilic trapping. - Fully solved single-crystal X-ray structure (R=0.053) supports crystal engineering and MOF design.

Molecular Formula C7H4ClIO2
Molecular Weight 282.46 g/mol
CAS No. 123278-03-5
Cat. No. B051647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-iodobenzoic acid
CAS123278-03-5
Molecular FormulaC7H4ClIO2
Molecular Weight282.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)I)C(=O)O
InChIInChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
InChIKeyIHSNWQTZBUIFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-iodobenzoic Acid Overview


3-Chloro-2-iodobenzoic acid (CAS 123278-03-5) is a halogenated benzoic acid building block with the molecular formula C₇H₄ClIO₂ and a molecular weight of 282.46 g/mol [1]. It features a carboxylic acid group, an iodine atom at the ortho-position, and a chlorine atom at the meta-position on the benzene ring . The compound is a solid at 20°C, with a predicted boiling point of approximately 360°C and a computed XLogP3 of 2.7 [1]. As a difunctionalized aromatic halide, it serves as a versatile intermediate for cross-coupling reactions and further derivatization, enabling access to complex molecular architectures in pharmaceutical and materials science research [2].

Non-Substitutability of 3-Chloro-2-iodobenzoic Acid


Generic substitution with simpler monohalogenated benzoic acids or regioisomeric chloroiodobenzoic acids is not viable for applications requiring the specific 2-iodo-3-chloro substitution pattern. The ortho-iodine atom is essential for oxidative addition in palladium-catalyzed cross-couplings, while the meta-chlorine modulates the electronic environment and provides a secondary reactive handle for sequential functionalization [1]. The ortho-metalation chemistry of the 3-chloro derivative exhibits significantly greater dianion stability compared to the analogous 3-bromo compound, directly impacting synthetic yields in electrophilic trapping reactions [1]. Furthermore, regioisomers such as 4-chloro-2-iodobenzoic acid (CAS 13421-13-1) and 2-chloro-3-iodobenzoic acid (CAS 874817-93-3) possess altered steric and electronic profiles that alter cross-coupling regioselectivity and lead to divergent product outcomes [2].

3-Chloro-2-iodobenzoic Acid Quantitative Advantages


Enhanced ortho-Metalation Stability

In directed ortho-metalation studies, 3-chlorobenzoic acid demonstrated superior dianion stability compared to 3-bromobenzoic acid. When treated with hindered lithium dialkylamides at -50°C and subsequently quenched with methyl iodide, the 3-chloro derivative afforded the 2-iodo-3-chlorobenzoic acid product. In contrast, the corresponding 3-bromo-2-lithiobenzoate dianion is less stable and undergoes partial elimination of lithium bromide, thereby reducing the yield of the analogous 3-bromo-2-iodobenzoic acid [1]. This stability difference makes the 3-chloro precursor a more reliable choice for generating 2-iodo-3-halobenzoic acids.

Organic Synthesis Directed ortho-Metalation Halogenated Building Blocks

High-Purity Commercial Grade

Commercially, 3-chloro-2-iodobenzoic acid is available with a minimum purity specification of 97% (as determined by titration or HPLC) . This level of purity ensures that cross-coupling and other reactions are not compromised by isomeric impurities or residual halides, which is a critical consideration when comparing to lower-purity alternatives (e.g., 95% purity grades observed for some regioisomers ). Consistent, high purity reduces the need for repurification and minimizes variability in reaction outcomes.

Chemical Procurement Quality Control Research Grade Reagents

Verified Crystal Structure

The solid-state structure of 3-chloro-2-iodobenzoic acid has been unequivocally determined by single-crystal X-ray diffraction, crystallizing in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° (Z = 4) [1]. The structure was refined to a final R(1) value of 0.053 for 2043 observed reflections, confirming the stereogeometry and absolute configuration [1]. This level of structural characterization is not available for many closely related analogs, providing confidence in the compound's identity and its use as a reliable starting material for crystal engineering or solid-state studies.

Crystallography Structural Chemistry Absolute Configuration

Favorable Lipophilicity Profile

The computed partition coefficient (XLogP3) for 3-chloro-2-iodobenzoic acid is 2.7 [1]. This moderate lipophilicity, which is slightly lower than that of 3-bromo-2-iodobenzoic acid (due to the higher electronegativity of chlorine versus bromine), offers a distinct advantage in reverse-phase chromatographic purification and influences the compound's behavior in biological assays. The predictable LogP value facilitates method development and can be a key differentiator when selecting a building block for a library where specific hydrophobicity parameters are required.

Lipophilicity ADME Chromatography

3-Chloro-2-iodobenzoic Acid Applications


Palladium-Catalyzed Cross-Coupling

The ortho-iodine atom serves as an excellent leaving group for oxidative addition, making 3-chloro-2-iodobenzoic acid a preferred substrate for Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. The high commercial purity (97-98%) [2] minimizes side reactions, while the meta-chlorine remains intact, allowing for sequential, site-selective functionalization to generate complex biaryl carboxylic acids used in pharmaceutical intermediates and advanced materials.

Directed ortho-Metalation

The compound is a key intermediate generated via ortho-metalation of 3-chlorobenzoic acid [1]. The stability of the derived dianion enables efficient trapping with electrophiles, providing access to a wide range of 2-substituted-3-chlorobenzoic acid derivatives. This methodology is particularly valuable for researchers seeking to install functional groups ortho to the carboxylic acid with complete regiocontrol, a transformation that is difficult to achieve with other regioisomers.

Crystal Engineering

The availability of a high-quality, fully solved single-crystal X-ray structure (R(1) = 0.053) [2] makes 3-chloro-2-iodobenzoic acid an attractive building block for crystal engineering studies. The heavy iodine atom facilitates X-ray absorption and phasing, while the carboxylic acid group provides a reliable hydrogen-bonding motif for supramolecular assembly. Researchers designing co-crystals or metal-organic frameworks (MOFs) can leverage this pre-characterized building block with confidence.

Halogenated Probes and Materials

The dual halogenation pattern (ortho-I, meta-Cl) imparts a unique electronic profile suitable for developing functional materials. The iodine atom can serve as a radiolabeling site or a heavy atom for X-ray contrast studies, while the chlorine modulates electronic density for subsequent transformations. The compound's moderate LogP (2.7) [3] also suggests utility in designing probes for biological assays where lipophilicity needs to be balanced with aqueous solubility.

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